molecular formula C16H15N3O2S2 B11168416 N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide

Cat. No.: B11168416
M. Wt: 345.4 g/mol
InChI Key: LRYSABRRNBKPQA-UHFFFAOYSA-N
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Description

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Acetamide Moiety: The final step involves the acylation of the intermediate with thiophene-2-acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has shown promise in several fields:

    Medicinal Chemistry:

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Research: Used as a probe to study enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathways Involved: The exact pathways depend on the biological target but may include inhibition of kinases, modulation of ion channels, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE stands out due to its dual presence of thiadiazole and thiophene rings, which confer unique electronic and steric properties. This duality enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound features a unique combination of a thiadiazole ring, a methoxy-benzyl substituent, and a thiophene moiety, which contribute to its potential biological activities. The structural characteristics of this compound suggest that it may exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C16H15N3O2S2C_{16}H_{15}N_{3}O_{2}S_{2} with a molecular weight of 345.4 g/mol. The methoxy group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their wide range of biological activities. Research has shown that these compounds can exhibit:

  • Anticancer activity : Many thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .
  • Antimicrobial properties : Some derivatives possess potent antimicrobial activity against various pathogens.
  • Anti-inflammatory effects : Thiadiazoles have been studied for their ability to reduce inflammation in various models .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study by Alam et al. reported that several 1,3,4-thiadiazole derivatives exhibited significant suppressive activity against human cancer cell lines. For instance, specific derivatives showed IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line .
    • Another research highlighted that modifications in the thiadiazole structure could enhance anticancer potency. For example, compounds with specific substituents on the C-5 phenyl ring displayed improved cytotoxicity against breast and colon carcinoma cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound to various molecular targets involved in disease pathways. This approach helps in understanding how structural features influence biological activity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-ylic-acetamideDimethoxy group instead of methoxyAnticancer activity against various cell lines
N-(5-(4-chlorophenyl)-[1,3,4]thiadiazol-2-ylic-acetamideChlorine substituent on phenyl ringAntimicrobial and anticancer properties
N-(5-(benzylthio)-[1,3,4]thiadiazol-2-ylic-acetamideBenzylthio groupCytotoxic effects against multiple cancer cell lines

This table illustrates how variations in structural features can lead to distinct biological activities among thiadiazole derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cancer proliferation and inflammation modulation.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-15-18-19-16(23-15)17-14(20)10-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20)

InChI Key

LRYSABRRNBKPQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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